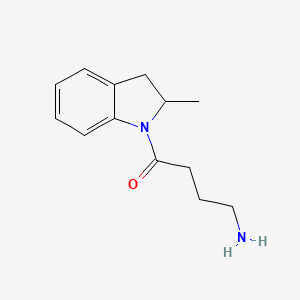

4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one, more commonly referred to as AMIB, is a small molecule that has been used in a variety of scientific research applications. It is a highly versatile compound that has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

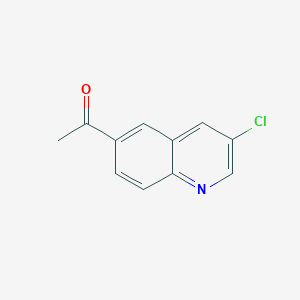

4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one and its derivatives are involved in various synthesis processes. The synthesis of conformationally constrained tryptophan derivatives, for example, utilizes similar compounds for peptide and peptoid conformation elucidation studies (Horwell et al., 1994). These derivatives help in limiting the conformational flexibility of the side chain, which is crucial for detailed structural analysis in organic chemistry.

Biological Activity

Compounds structurally related to 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one exhibit a range of biological activities. Aspergillus gorakhpurensis, for instance, produces bioactive secondary metabolites including 4-(N-methyl-N-phenyl amino) butan-2-one, which has demonstrated strong inhibitory activity towards bacteria and fungi (Busi et al., 2009). This highlights the potential of these compounds in antimicrobial applications.

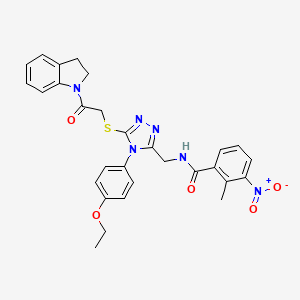

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one are explored for their therapeutic potentials. For example, indapamide derivatives synthesized from a related compound showed proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

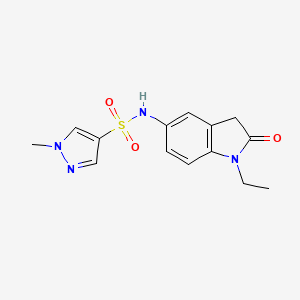

Enzyme Inhibition

These compounds are also investigated for their enzyme inhibitory activities. A study demonstrated that certain derivatives act as potent inhibitors of dipeptidyl peptidase-4, an enzyme relevant in the treatment of type 2 diabetes (Wang et al., 2014). This application is particularly important in developing new therapeutic agents for diabetes management.

Mechanism of Action

Target of Action

The primary target of 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one is a protein that mediates abnormal cellular proliferation . This compound is designed to bind to this targeted protein, which is crucial in the regulation of cell growth and division .

Mode of Action

4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one interacts with its target protein through a covalent bond . This interaction is facilitated by a linker, a chemical group that attaches the compound (referred to as a Degron) to the Targeting Ligand . The Targeting Ligand is a small molecule that binds to the targeted protein .

Biochemical Pathways

Upon binding to the target protein, 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one triggers a series of biochemical reactions that lead to the degradation of the protein . This process involves the attachment of multiple ubiquitin molecules to a terminal lysine residue of the protein by an E3 ubiquitin ligase . This marks the protein for proteasome degradation, where it is digested into small peptides and eventually into its constituent amino acids . These amino acids can then serve as building blocks for new proteins .

Result of Action

The result of the action of 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one is the degradation of the targeted protein, which is a mediator of abnormal cellular proliferation . By degrading this protein, the compound can potentially halt or slow down the abnormal proliferation of cells .

properties

IUPAC Name |

4-amino-1-(2-methyl-2,3-dihydroindol-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-9-11-5-2-3-6-12(11)15(10)13(16)7-4-8-14/h2-3,5-6,10H,4,7-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDKNELYOVLCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2420776.png)

![3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2420778.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420782.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)